molecular formula C15H20BrNO4S B2814450 (2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-58-8

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2814450
CAS No.: 1797874-58-8
M. Wt: 390.29
InChI Key: MWZHEPSFIXFIDS-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a brominated methoxyphenyl group and an azetidinyl methanone moiety with an isobutylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This can be achieved through bromination of 5-methoxyphenol using bromine in the presence of a suitable catalyst. The resulting 2-bromo-5-methoxyphenol is then subjected to a series of reactions to introduce the azetidinyl methanone moiety.

One common synthetic route involves the formation of an intermediate azetidinone, which is then reacted with the brominated methoxyphenyl compound under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the azetidinyl methanone moiety contribute to its biological activity by binding to target proteins or enzymes, thereby modulating their function. The isobutylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-methoxyphenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
  • (2-Bromo-5-methoxyphenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone
  • (2-Bromo-5-methoxyphenyl)(3-(propylsulfonyl)azetidin-1-yl)methanone

Uniqueness

(2-Bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which may impart distinct physicochemical properties compared to its analogs

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c1-10(2)9-22(19,20)12-7-17(8-12)15(18)13-6-11(21-3)4-5-14(13)16/h4-6,10,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZHEPSFIXFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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